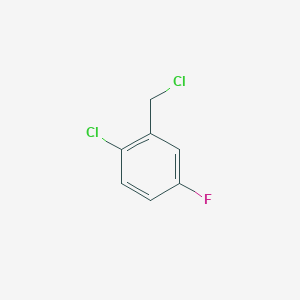
Chlorure de 2-chloro-5-fluorobenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluorobenzyl chloride: is an organic compound with the molecular formula C7H5Cl2F . It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Chloro-5-fluorobenzyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: It is an intermediate in the synthesis of drugs that target specific enzymes or receptors, making it valuable in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Target of Action
It’s known that benzyl chlorides are often used in organic synthesis, suggesting that their targets could be a variety of organic compounds in synthetic reactions .
Mode of Action
2-Chloro-5-fluorobenzyl chloride, like other benzyl chlorides, likely acts as an electrophile in chemical reactions. It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile . The fluorine atom on the benzene ring can influence the reactivity of the molecule, potentially enhancing its electrophilic nature.
Biochemical Pathways
One study suggests that similar compounds can be involved in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . In this reaction, the benzyl chloride could act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst.
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluorobenzyl chloride’s action would depend on its specific targets and the nature of its interactions with them. In a synthetic chemistry context, the result of its action would typically be the formation of a new carbon-carbon bond, as in the Suzuki–Miyaura reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluorobenzyl chloride. For example, the rate of its reactions can be influenced by temperature, solvent, and the presence of catalysts . Its stability could be affected by exposure to light, heat, or moisture.
Analyse Biochimique
Biochemical Properties
The nature of these interactions involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-fluorobenzyl chloride involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of different dosages of 2-Chloro-5-fluorobenzyl chloride in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorobenzyl chloride can be synthesized through the chlorination of 2-chloro-5-fluorotoluene. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C7H6ClF} + \text{SOCl2} \rightarrow \text{C7H5Cl2F} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-chloro-5-fluorobenzyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound to 2-chloro-5-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Nucleophilic Substitution: Products include 2-chloro-5-fluorobenzyl amine, 2-chloro-5-fluorobenzyl alcohol, and 2-chloro-5-fluorobenzyl thiol.
Oxidation: Products include 2-chloro-5-fluorobenzyl alcohol and 2-chloro-5-fluorobenzaldehyde.
Reduction: The major product is 2-chloro-5-fluorotoluene.
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-fluorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 4-Methylbenzyl chloride
- 2,6-Dichlorobenzyl chloride
Comparison: 2-Chloro-5-fluorobenzyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and selectivity in chemical reactions. For instance, the presence of fluorine enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to 2,4-dichlorobenzyl chloride.
Propriétés
IUPAC Name |
1-chloro-2-(chloromethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYGQHPMKXCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
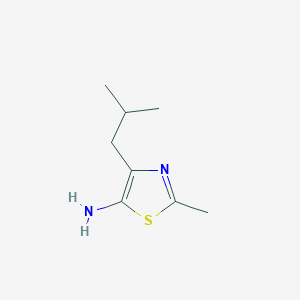
![3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2468108.png)
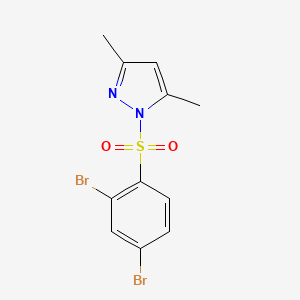
![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)
![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)
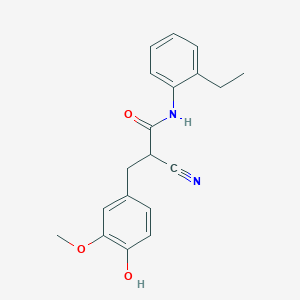
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2468116.png)
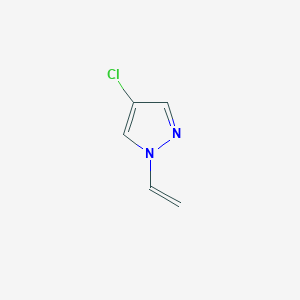
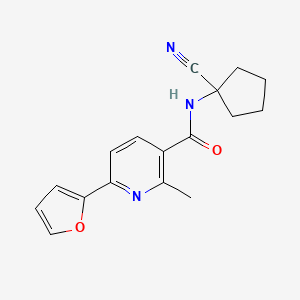
![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
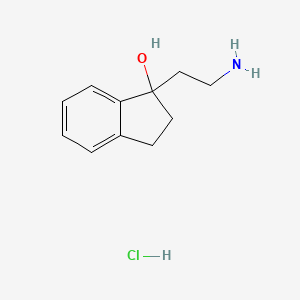
![N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2468123.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2468124.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
